Molecular Weight and Chemical Formula Differentiation vs. the Nearest Commercial Analog N‑Cyclopropyl‑piperidin‑4‑one
The target compound (C₁₀H₁₅NO₂, 181.23 g·mol⁻¹) is differentiated from N‑cyclopropyl‑piperidin‑4‑one (C₈H₁₃NO, 139.19 g·mol⁻¹ ) by the presence of an acetyl linker between the cyclopropyl ring and the piperidine nitrogen. This linker adds 42.04 g·mol⁻¹ of molecular weight and introduces a second hydrogen‑bond acceptor (the amide carbonyl), which is absent in the direct N‑cyclopropyl analog.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 181.23 g·mol⁻¹; C₁₀H₁₅NO₂ |
| Comparator Or Baseline | N‑Cyclopropyl‑piperidin‑4‑one (CAS 62813‑01‑8): 139.19 g·mol⁻¹; C₈H₁₃NO |
| Quantified Difference | ΔMW = 42.04 g·mol⁻¹; one extra carbon, two extra hydrogens, and one extra oxygen (C₂H₂O increment). |
| Conditions | Data from authoritative chemical databases. |
Why This Matters
The additional amide carbonyl alters solubility, hydrogen‑bonding profile, and metabolic stability, making the target compound suitable for biological targets where a secondary hydrogen‑bond interaction is required.
